Home > Products > Screening Compounds P10487 > (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester
(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester - 947249-30-1

(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester

Catalog Number: EVT-3450168
CAS Number: 947249-30-1
Molecular Formula: C40H47FN2O5
Molecular Weight: 654.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester is a synthetic organic compound primarily recognized for its role as a key intermediate in the multi-step synthesis of Atorvastatin. [, ] Atorvastatin, a member of the statin drug class, is a widely prescribed medication for managing high cholesterol levels. [, ] The compound is not naturally occurring and is specifically designed for its use in the pharmaceutical industry. [, ]

Atorvastatin Acetonide tert-Butyl Ester (ATV-I)

Compound Description: Atorvastatin Acetonide tert-Butyl Ester (ATV-I) is an intermediate in the synthesis of Atorvastatin Calcium [, ].

4-Fluoro-α-(2-Methyl-1-Oxopropyl)-γ-Oxo-N,β-Diphenylbenzenebutaneamide

Compound Description: This compound is mentioned as a target analyte alongside Atorvastatin Acetonide tert-Butyl Ester in the development and validation of a UHPLC method [, ]. Its specific relevance to Atorvastatin synthesis or biological activity is not elaborated on within the provided papers.

tert-Butyl (3R,5S)-6-Chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH)

Compound Description: (3R,5S)-CDHH is a crucial intermediate in the synthesis of both Atorvastatin and Rosuvastatin []. It serves as a precursor to the side chain of these statin molecules.

tert-Butyl (S)-6-Chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH)

Compound Description: (S)-CHOH serves as the substrate for carbonyl reductase RtSCR9, which catalyzes its reduction to produce (3R,5S)-CDHH [].

(3R, 5R) -3,5-Dihydroxy-6-cyano tert-butyl hexanoate

Compound Description: This compound is the target product of an enzymatic conversion using an engineered bacteria expressing halohydrin dehalogenase [].

Atorvastatin Lactone

Compound Description: Atorvastatin Lactone is a cyclic derivative of Atorvastatin, formed by intramolecular esterification between the carboxylic acid and the 5-hydroxy group. It is a potential synthetic intermediate or degradation product of Atorvastatin [, ].

(3R,5R) 7-[3-phenyl-4-phenylcarbamoyl-2-(4-fluorophenyl)-5-isopropyl-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid Hemi-calcium Salt

Compound Description: This compound represents the hemi-calcium salt form of Atorvastatin []. It is the active pharmaceutical ingredient commonly used in Atorvastatin medications.

(3R, 5R) (6-{2-[3-phenyl-4-phenylcarbamoyl-2-(4-fluorophenyl)-5-isopropyl-pyrrole-1-yl]-ethyl}-2,2-dimethyl-[1,3]dioxane-4-yl)-acetic acid tert-butyl Ester

Compound Description: This compound serves as a key intermediate in the synthesis of the hemi-calcium salt form of Atorvastatin [].

Overview

(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester is a chemical compound derived from atorvastatin, a well-known lipid-lowering medication. This compound is classified as a statin and is primarily utilized in pharmacological research and development. It plays a significant role in the inhibition of the enzyme HMG-CoA reductase, which is crucial in cholesterol biosynthesis. The structural designation indicates specific stereochemistry at the 3 and 5 positions of the molecule, which is essential for its biological activity.

Source and Classification

The compound has been synthesized and studied extensively in pharmaceutical chemistry, particularly for its potential in treating hyperlipidemia. Atorvastatin itself is widely used in clinical settings to manage cholesterol levels. The acetonide and tert-butyl ester modifications enhance its stability and bioavailability, making it a subject of interest for further research into its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester involves several steps, typically starting from atorvastatin or its derivatives. A notable method includes:

  1. Hydrogenation: The process begins with the hydrogenation of tert-butyl isopropylidene nitrile to produce tert-butyl isopropylidene amine.
  2. Condensation: This intermediate undergoes condensation with diketones derived from atorvastatin to form the acetonide ester.
  3. Deprotection: The diol protecting group in the acetonide ester can be removed by dissolving it in methanol and treating it with an acid, yielding the desired ester.

Technical Details

The synthesis requires precise control over reaction conditions such as temperature, pressure, and molar ratios of reactants to ensure high yield and purity. For instance, asymmetric hydrogenation typically uses a ruthenium catalyst under specific hydrogen pressures to achieve desired stereochemistry.

Molecular Structure Analysis

Structure

The molecular formula of (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester is C40H47FN2O5C_{40}H_{47}FN_{2}O_{5} with a molecular weight of approximately 654.81 g/mol. Its structure features multiple chiral centers, which are critical for its biological function.

Data

  • CAS Number: 125971-95-1
  • InChI Key: NPPZOMYSGNZDKY-ROJLCIKYSA-N
  • Melting Point: 66-68 °C
  • Density: Approximately 1.2 g/cm³
Chemical Reactions Analysis

Reactions

(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester participates in various chemical reactions:

  1. Oxidation: Involves adding oxygen or removing hydrogen.
  2. Reduction: Involves adding hydrogen or removing oxygen.
  3. Substitution: Involves replacing one atom or group with another.

Technical Details

Common reagents include acids for deprotection and hydrogen for reduction reactions. Controlled temperatures and pressures are essential for achieving desired outcomes in synthetic pathways.

Major Products Formed

The reactions often yield atorvastatin salts or other derivatives used in pharmaceutical formulations.

Mechanism of Action

The mechanism of action for (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester primarily involves:

  1. Enzyme Inhibition: It inhibits HMG-CoA reductase, leading to decreased cholesterol synthesis.
  2. Cellular Effects: Alters cell signaling pathways that regulate lipid metabolism and gene expression related to cholesterol homeostasis.

This compound's interaction with biomolecules results in significant changes in cellular metabolism, contributing to its therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: 66-68 °C
  • Density: 1.2 g/cm³
  • Boiling Point: Not available but estimated to be high due to structural complexity.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases during reactions involving deprotection or hydrolysis.

Applications

(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester has several scientific uses:

  1. Pharmaceutical Research: As a precursor or active ingredient in developing new lipid-lowering agents.
  2. Biochemical Studies: Investigating mechanisms of cholesterol metabolism and the role of statins in cardiovascular health.
  3. Drug Formulation Development: Enhancing the solubility and bioavailability of atorvastatin formulations.

This compound continues to be an important subject of study within medicinal chemistry due to its implications for treating dyslipidemia and associated cardiovascular diseases.

Synthetic Methodologies for (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester

Asymmetric Catalytic Hydrogenation in Stereoselective Synthesis

The stereoselective construction of the (3R,5S)-dihydroxyhexanoate side chain represents the pivotal transformation in synthesizing (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester. This chiral diol motif is predominantly installed via asymmetric hydrogenation of β-keto esters, where catalytic systems dictate both stereochemical outcome and process efficiency. Ru-BINAP complexes achieve enantioselectivities >98% ee for the reduction of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate, leveraging ruthenium's oxophilicity to coordinate both carbonyl and hydroxy functionalities, thereby enhancing facial selectivity [4]. This methodology was instrumental in establishing the commercial synthesis of the Lipitor® side chain, with Takasago International implementing it at multi-ton scale [4].

Alternative Rh-DuPhos systems demonstrate complementary advantages for specific substrate profiles. The chelating nature of 1,2-bis(phospholano)benzene ligands enables exceptional enantiocontrol (99% ee) in hydrogenating sterically encumbered β-keto esters. Process refinements have addressed initial scalability limitations: (1) Bioresolution protocols utilizing alcohol dehydrogenases provide both enantiomers of hexane-2,5-diol precursors; (2) Inverse addition methodologies during ligand synthesis consistently deliver >95% yield on multi-kilogram scales; (3) Improved rhodium precatalyst fabrication yields crystalline, shelf-stable complexes (91–97% yield) through controlled crystallization from ethereal solvents [4]. These advances ensure reproducible production of the chiral building block essential for subsequent acetonide protection and pyrrole coupling.

Table 1: Performance Metrics for Asymmetric Hydrogenation Catalysts

Catalytic SystemSubstrateee (%)TONKey Advantage
Ru-(S)-BINAPtert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate>985,000Industrial implementation history
Rh-(R,R)-Et-DuPhostert-Butyl 3-oxo-5-OTBS-hexanoate9910,000Superior for sterically hindered substrates
Ru-MeO-BIPHEPEthyl 4-benzyloxyacetoacetate978,500Applicability to protected derivatives

Condensation Strategies for Pyrrole Intermediate Formation

The pharmacologically critical pyrrole nucleus is constructed through acid-catalyzed condensation between the advanced aldehyde intermediate and aromatic amines, typically employing p-fluorobenzaldehyde derivatives and 2-(4-fluorophenyl)-4-isopropylpyrrole-3-carboxamide. Two principal methodologies dominate this transformation: classical Brønsted acid catalysis and innovative solvent-mediated protocols.

Concentrated hydrochloric acid (2–5 M) or p-toluenesulfonic acid (10–20 mol%) in refluxing toluene facilitates dehydration-cyclization, achieving 70–85% yields. However, these conditions present significant limitations: (1) Extended reaction times (12–24 hours) promote degradation of acid-sensitive functionalities; (2) The liberated water necessitates azeotropic removal to drive equilibrium completion; (3) Competitive N-alkylation can generate regioisomeric impurities requiring chromatographic remediation [3] [5].

Microbubble technology has emerged as a transformative solution, enhancing mass transfer and equilibrium dynamics. By vaporizing the aldehyde component and dispersing it as microbubbles (50–200 µm diameter) through the amine-containing reaction mixture, interfacial surface area increases dramatically. This technique achieves 92% conversion within 3 hours at 80°C without concentrated acids, leveraging: (1) Continuous aldehyde delivery maintaining concentration gradient; (2) Simultaneous water co-distillation shifting equilibrium; (3) Reduced thermal exposure preserving stereochemical integrity of the acetonide group [6]. The microbubble approach demonstrates particular utility for scale-up, eliminating exotherm management challenges associated with traditional methods.

Table 2: Comparison of Pyrrole Condensation Methodologies

MethodCatalyst/SystemTemperature (°C)Time (h)Yield (%)Key Limitation
HCl catalysis3M aq. HCl110 (reflux)2475Epimerization risk
Organic acid20 mol% PTSA1101282Water removal requirement
Microbubble dispersionNone (vapor phase aldehyde)80392Specialized reactor needed

Deprotection and Esterification: Solvent and Catalyst Optimization

The convergent assembly of (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester necessitates chemoselective transformations: (1) Carboxylate liberation from protected precursors; (2) tert-Butyl esterification of the resulting acid; (3) Acetonide group manipulation. Each step demands stringent solvent and catalyst control to preserve stereochemical fidelity.

Acetonide Protection: The (3R,5S)-diol system undergoes highly selective ketalization with 2,2-dimethoxypropane (2.5 equiv) catalyzed by p-TsOH (0.1 mol%) in anhydrous acetone. This system achieves >95% conversion in <2 hours at 25°C while suppressing racemization. Critical parameters include: (1) Rigorous water exclusion (<50 ppm); (2) Controlled stoichiometry preventing over-acidification; (3) Immediate neutralization post-reaction [2] [8]. The crystalline acetonide product facilitates purification by hexanes/ethyl acetate recrystallization, typically obtaining 99.5% diastereomeric purity.

Esterification: tert-Butyl ester formation presents distinct challenges due to steric hindrance. Conventional Fischer esterification (sulfuric acid, refluxing tert-butanol) delivers only 58–65% yield after 4 hours with significant dimerization byproducts. Modern protocols employ dimethylformamide (DMF) as solvent with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) catalysis, achieving 95% conversion in 6 hours at 0–5°C. This approach: (1) Minimizes thermal exposure; (2) Eliminates acid-catalyzed acetonide cleavage; (3) Permits direct crystallization from reaction mixture [6]. Alternative transesterification using tert-butyl acetate with immobilized Candida antarctica lipase B (Novozym 435) demonstrates industrial potential, providing 88% isolated yield with enzyme recyclability (7 cycles, <5% activity loss) [6].

Table 3: Solvent and Catalyst Systems for Key Transformations

TransformationOptimal SystemSolventTemperatureYield (%)Impurity Profile
Acetonide formation2,2-DMP (2.5 eq), TsOH (0.1 mol%)Anhydrous acetone25°C>95<0.5% diastereomers
tert-Butyl esterificationEDC (1.2 eq), DMAP (0.2 eq)DMF0–5°C95<2% acylurea
Enzymatic transesterificationNovozym 435, tert-butyl acetateSolvent-free40°C88<1% hydrolysis products

Comparative Analysis of Ruthenium-Based vs. Palladium-Based Catalytic Systems

The strategic selection between Ru and Pd catalysis significantly impacts the efficiency and economics of synthesizing (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester. Each metal system exhibits distinct advantages dictated by reaction phase and scalability requirements.

Ru-BINAP Hydrogenation: Dominates large-scale dihydroxyhexanoate synthesis due to: (1) Exceptional functional group tolerance accommodating unprotected hydroxy and cyano groups; (2) Catalyst loadings of 0.01–0.05 mol% achieving >10,000 TON; (3) Established robustness in continuous processing [4]. However, limitations include: (1) High ligand cost ($3,500–5,000/mol); (2) Ruthenium residue challenges requiring specialized scavengers (activated carbon/silica thiol composites); (3) Sensitivity to trace oxygen necessitating stringent inertion [4].

Pd-Mediated Couplings: While less prevalent in the core synthesis, Pd(PPh₃)₄ (2–5 mol%) enables late-stage modifications of pyrrole intermediates through Suzuki-Miyaura couplings. Recent advances in in situ pre-catalyst reduction enhance efficiency: Combining Pd(OAc)₂ with SPhos ligand and N-hydroxyethyl pyrrolidone (HEP) co-solvent achieves controlled Pd(0) formation without phosphine oxidation. This system delivers 92% yield in aryl-aryl coupling versus 78% with traditional pre-reduction protocols [7]. Nevertheless, palladium systems are generally disfavored for large-scale hydrogenation due to: (1) Higher metal cost per mole; (2) Pronounced sensitivity to sulfur-containing impurities; (3) Competitive hydrodehalogenation pathways with halogenated substrates [4] [7].

The economic analysis reveals Ru-catalysis as preferable for ton-scale manufacturing of the dihydroxy fragment ($120–150/kg production cost), while Pd systems remain valuable for low-volume, high-complexity couplings in analog synthesis. Hybrid approaches utilizing Ru for hydrogenation and Pd for fragment coupling maximize overall efficiency in full synthetic routes to Atorvastatin derivatives.

Table 4: Comparative Analysis of Catalytic Metal Systems

ParameterRu-BINAP SystemsPd-DuPhos SystemsPd Cross-Coupling Systems
Typical Loading0.01–0.05 mol%0.1–0.5 mol%1–5 mol%
Residual Metal RemovalActivated carbon/thiol silicaTriphos scavengersSiliaBond Thiol
Oxygen SensitivityHigh (requires <1 ppm O₂)Moderate (tolerates 5–10 ppm O₂)Low (tolerates 50 ppm O₂)
Production Cost Impact12–15% of raw material cost18–22% of raw material cost25–40% of raw material cost
Ideal ApplicationTon-scale chiral fragment productionLab-scale chiral building blocksLate-stage diversification

Properties

CAS Number

947249-30-1

Product Name

(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester

IUPAC Name

tert-butyl 2-[(4R,6S)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Molecular Formula

C40H47FN2O5

Molecular Weight

654.8 g/mol

InChI

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32+/m0/s1

InChI Key

NPPZOMYSGNZDKY-AJQTZOPKSA-N

SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.